molecular formula C24H17Cl2NO4 B12462797 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12462797
M. Wt: 454.3 g/mol
InChI Key: FBSFKSOLCPNMLO-UHFFFAOYSA-N
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Description

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring fused with an isoindole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Isoindole Moiety: The initial step involves the synthesis of the isoindole ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Etheno Bridge Formation: The etheno bridge is formed through an alkylation reaction, typically using an alkyl halide in the presence of a strong base.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Esterification: Finally, the esterification of the phenyl group with 2,4-dichlorobenzoic acid is carried out using standard esterification techniques, such as the use of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxo moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, including as potential drugs for treating various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate
  • 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2-chlorobenzoate

Uniqueness

The uniqueness of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate lies in its specific combination of functional groups and structural features. The presence of both the cyclopropane ring and the isoindole moiety, along with the dichlorobenzoate ester, gives it distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C24H17Cl2NO4

Molecular Weight

454.3 g/mol

IUPAC Name

[4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H17Cl2NO4/c25-11-1-6-16(19(26)9-11)24(30)31-13-4-2-12(3-5-13)27-22(28)20-14-7-8-15(18-10-17(14)18)21(20)23(27)29/h1-9,14-15,17-18,20-21H,10H2

InChI Key

FBSFKSOLCPNMLO-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)OC(=O)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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